molecular formula C8H6BrFN4O B8156152 5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole

5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B8156152
M. Wt: 273.06 g/mol
InChI Key: HOPYUKQUBJGEBW-UHFFFAOYSA-N
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Description

5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is a tetrazole derivative characterized by a phenoxymethyl substituent attached to the tetrazole ring at the 5-position. The phenyl ring in the substituent is further substituted with bromo and fluoro groups at the 3- and 5-positions, respectively. This compound belongs to a class of nitrogen-rich heterocycles with applications in medicinal chemistry, materials science, and catalysis due to their stability, electronic properties, and ability to act as bioisosteres for carboxylic acids .

Properties

IUPAC Name

5-[(3-bromo-5-fluorophenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN4O/c9-5-1-6(10)3-7(2-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPYUKQUBJGEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-bromo-5-fluorophenol with a suitable tetrazole precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a tetrazole derivative to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the tetrazole ring or the phenoxy group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole has been studied for its pharmacological properties. Tetrazole derivatives are often explored for their anti-inflammatory and analgesic activities. The incorporation of halogen groups (bromine and fluorine) can influence the lipophilicity and bioavailability of the compound.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated various tetrazole derivatives for their efficacy in treating pain and inflammation. It was found that compounds similar to this compound exhibited promising results in reducing pain responses in animal models .

Agricultural Chemistry

In agricultural applications, compounds like this compound are being researched as potential agrochemicals. The structure suggests possible herbicidal or fungicidal properties due to the presence of the phenoxy group.

Case Study:
Research published in Pesticide Science explored the herbicidal activity of phenoxy-substituted tetrazoles. The study indicated that certain derivatives effectively inhibited weed growth while being relatively safe for crops .

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials with specific electronic or magnetic properties.

Research Insight:
A recent investigation into metal-tetrazole complexes highlighted the potential of tetrazoles as ligands for catalysis and material science applications. The study demonstrated that tetrazoles could stabilize metal ions effectively, enhancing their catalytic properties .

Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnti-inflammatory and analgesic propertiesEffective pain reduction in animal models
Agricultural ChemistryPotential herbicidal or fungicidal propertiesInhibition of weed growth with minimal crop impact
Coordination ChemistryActs as a ligand for transition metalsStabilizes metal ions for enhanced catalytic activity

Mechanism of Action

The mechanism by which 5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This property makes it valuable in the design of enzyme inhibitors and receptor agonists/antagonists. The phenoxy group can further modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-(4-Bromophenyl)-1H-1,2,3,4-tetrazole (Compound 2h, )
  • Structure : Direct 4-bromo substitution on the phenyl ring attached to the tetrazole.
  • Physical Properties : Melting point (mp) 267–268°C, IR peaks at 3461 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C=C aromatic), and 1483 cm⁻¹ (C-Br stretch).
  • NMR Data : δ 7.6 (d, J = 8.4 Hz, 2H), δ 8.2 (d, J = 8.4 Hz, 2H) in DMSO-d6 .
5-(4-Fluorophenyl)-1H-1,2,3,4-tetrazole (Compound 2i, )
  • Structure : 4-fluoro substitution on the phenyl ring.
  • Physical Properties : mp 210–211°C, IR peaks at 3074 cm⁻¹ (C-H aromatic) and 1610 cm⁻¹ (C=C aromatic).
  • NMR Data : δ 7.47 (t, J = 8.8 Hz, 2H), δ 8.07–8.11 (m, 2H) .
5-(2-Bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole ()
  • Structure : Bromo and fluoro substitutions at the 2- and 5-positions of the phenyl ring.
  • Physical Properties : Molecular weight 243.03 g/mol, stored at 2–8°C .
5-[(3,4-Dichlorophenyl)methyl]tetrazole ()
  • Structure : Dichlorophenylmethyl substituent.
  • Characterization : FT-IR (C-Cl stretch at ~600 cm⁻¹), ¹H NMR (δ 4.5–5.0 ppm for methylene group) .

Key Differences and Trends

Property Target Compound 5-(4-Bromophenyl)-1H-tetrazole 5-(4-Fluorophenyl)-1H-tetrazole
Substituent Position 3-Bromo-5-fluoro-phenoxy 4-Bromo-phenyl 4-Fluoro-phenyl
Melting Point Not reported 267–268°C 210–211°C
Electron-Withdrawing Effects Strong (Br, F) Moderate (Br) Moderate (F)
Synthetic Accessibility Requires phenoxymethyl precursor Direct aryl substitution Direct aryl substitution

Spectral Data Comparison

  • IR Spectroscopy: Target Compound: Expected peaks at ~1250 cm⁻¹ (C-O-C stretch from phenoxymethyl) and ~1100 cm⁻¹ (C-F stretch). 5-(4-Bromophenyl)-1H-tetrazole: Distinct C-Br stretch at 1483 cm⁻¹ .
  • ¹H NMR :
    • Target Compound : Anticipated signals at δ 5.0–5.5 ppm (OCH2 tetrazole) and δ 6.8–7.5 ppm (aromatic protons).
    • 5-(4-Fluorophenyl)-1H-tetrazole : Aromatic protons at δ 7.47–8.11 ppm .

Biological Activity

5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities supported by case studies and research findings.

Overview of the Compound

This compound features a tetrazole ring known for its stability and versatility in chemical reactions. The compound is synthesized through the reaction of 3-bromo-5-fluorophenol with a suitable tetrazole precursor under controlled conditions, often using sodium hydride as a base in solvents like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Bioisosterism : The tetrazole ring can mimic carboxylic acids, allowing it to function as a substrate in biological systems.
  • Binding Affinity : The phenoxy group enhances the compound's binding specificity and affinity for enzyme targets, which is crucial for designing enzyme inhibitors and receptor modulators .

Biological Activities

Research indicates that tetrazole derivatives exhibit a wide range of biological activities. The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description References
Antimicrobial Exhibits antibacterial and antifungal properties; effective against various pathogens.
Anti-inflammatory Demonstrates potential in reducing inflammation through inhibition of specific pathways.
Anticancer Shows promise in inhibiting cancer cell proliferation; tested against several cancer lines.
Analgesic Provides pain relief in various models; mechanism involves modulation of pain pathways.
Anticonvulsant Displays activity in reducing seizure frequency in animal models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin .

Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to untreated controls. It was particularly effective against RAW264.7 cells, showcasing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the tetrazole ring and substituent groups can enhance biological activity. Electron-withdrawing groups generally increase potency compared to electron-donating groups. The position of these substituents also plays a critical role in modulating activity .

Q & A

Q. What are the recommended synthetic routes for 5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole, and how can their efficiency be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the phenoxy group and (2) tetrazole ring formation.

  • Step 1 : Bromo-fluorophenol derivatives can be alkylated using chloromethylating agents (e.g., ClCH₂OCH₃) under basic conditions (K₂CO₃/DMF) to introduce the methylene bridge .
  • Step 2 : The tetrazole ring is formed via [2+3] cycloaddition between nitriles and sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or Nano-TiCl₄·SiO₂, which enhances regioselectivity and yield) .
    Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction time and improve purity .
  • Monitor intermediates via TLC or HPLC to confirm step completion.

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • FT-IR : Confirm the presence of tetrazole ring vibrations (1,600–1,550 cm⁻¹ for C=N stretching) and aromatic C-Br/C-F bonds (700–500 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify the methylene bridge (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
    • ¹³C NMR : Verify tetrazole carbons (δ ~145–155 ppm) and halogenated aromatic carbons .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., ²⁷⁹Br/⁸¹Br and ¹⁹F) .

Q. What solvent systems are optimal for recrystallization, and how does polarity affect yield?

Methodological Answer: The compound’s solubility is influenced by the halogen substituents:

  • Polar solvents : DMSO or DMF dissolve the compound readily but may trap impurities.
  • Recrystallization : Use ethanol/water (4:1 v/v) or ethyl acetate/hexane (gradient) to achieve high-purity crystals.
    Key Consideration : Avoid chlorinated solvents (e.g., CH₂Cl₂) due to potential halogen exchange side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the bromine atom’s electrophilicity can be quantified using Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
    Validation : Compare predicted activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting receptor binding affinities)?

Methodological Answer:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., assay type, cell lines, ligand concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from variations in hMGL enzyme source or incubation time .
  • Dose-Response Refinement : Perform orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Modular Substitution : Replace the bromine atom with bioisosteres (e.g., CF₃ or CN groups) to enhance metabolic stability while retaining target affinity .
  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to the phenoxy moiety to improve aqueous solubility without compromising blood-brain barrier penetration (if applicable) .
    In Silico Tools : Use QSAR models like CoMFA or Schrödinger’s QikProp to predict ADME properties .

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